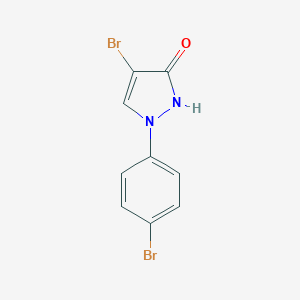
4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol is a chemical compound that belongs to the pyrazolone class of compounds. It is commonly used in scientific research as a tool to study various biological processes. This compound has been found to have a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol is not well understood. However, it is believed to act as a potent inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol can reduce inflammation and pain.
Biochemical and Physiological Effects:
4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol in lab experiments is its potent inhibitory effect on cyclooxygenase enzymes. This makes it a valuable tool for studying the role of prostaglandins in various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research involving 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol. One possible direction is the development of more potent and selective inhibitors of cyclooxygenase enzymes. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other biological molecules.
Synthesis Methods
The synthesis of 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol involves the reaction of 4-bromoaniline and ethyl acetoacetate in the presence of sodium ethoxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol has been extensively used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology. This compound has been used to study the mechanism of action of various enzymes and receptors, including the cyclooxygenase enzymes and the cannabinoid receptors.
properties
Product Name |
4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol |
|---|---|
Molecular Formula |
C9H6Br2N2O |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
4-bromo-2-(4-bromophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H6Br2N2O/c10-6-1-3-7(4-2-6)13-5-8(11)9(14)12-13/h1-5H,(H,12,14) |
InChI Key |
OOXXDCAEYMZUBT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=C(C(=O)N2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)
![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)
![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)

![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
![2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)
![3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299695.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B299697.png)

![N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)


![N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299707.png)